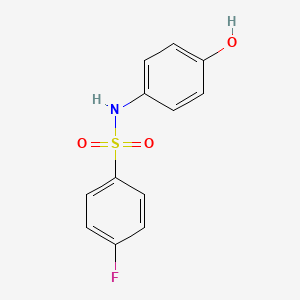
4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
化学反应分析
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .
相似化合物的比较
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide: This compound is a 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties.
This compound derivatives: These derivatives have been studied for their selective inhibition of carbonic anhydrase IX over carbonic anhydrase II, making them potential candidates for targeted cancer therapy.
生物活性
4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is structurally characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which may influence its reactivity and interaction with biological targets.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamides from appropriate amines and sulfonyl chlorides. The specific reaction conditions can vary, but common reagents include bases and solvents that facilitate nucleophilic substitution reactions.
The primary mechanism of action for this compound is its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in various cancers. By binding to the active site of CA IX, this compound prevents the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and metastasis .
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against CA IX. The compound's IC50 values indicate its potency in inhibiting this enzyme, making it a candidate for targeted cancer therapies. For comparison, other similar compounds have shown varying degrees of efficacy against different isoforms of carbonic anhydrases .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | CA IX | TBD |
| Acetazolamide | hCA II | 1.19 |
| Other derivatives | Various | Varies |
Antimicrobial Activity
In addition to its role in cancer therapy, this compound has been investigated for its antimicrobial properties. Studies have indicated that derivatives of this compound can exhibit antibacterial activity against various strains, potentially offering new avenues for treating bacterial infections .
Case Studies
- Behavioral Sensitization Model : A study on a related sulfonamide derivative (4-fluoro-N-(4-sulfamoylbenzyl)benzenesulfonamide) demonstrated its ability to attenuate nicotine-induced behavioral sensitization in mice. This suggests potential applications in treating addiction disorders through modulation of neuroplasticity .
- Anticancer Applications : In vitro studies have shown that compounds with similar structures can selectively inhibit CA IX over other isoforms, enhancing their therapeutic index in cancer treatments. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
属性
IUPAC Name |
4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZQBZYTAKYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














